2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-

asymmetric synthesis β-keto ester sulfenylation

2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- (commonly named phthalimidosulfenyl chloride, PhthNSCl) is a heterocyclic sulfenyl chloride bearing an electrophilic sulfur center appended to a phthalimide scaffold. The compound (molecular formula C₈H₄ClNO₂S; MW 213.64 g·mol⁻¹) serves as a masked or transferable electrophilic sulfur reagent in organic synthesis, where the phthalimide unit functions both as an activating group and a protecting group that can be cleaved under mild reductive conditions.

Molecular Formula C8H4ClNO2S
Molecular Weight 213.64 g/mol
CAS No. 54974-07-1
Cat. No. B12826467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-
CAS54974-07-1
Molecular FormulaC8H4ClNO2S
Molecular Weight213.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)SCl
InChIInChI=1S/C8H4ClNO2S/c9-13-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
InChIKeyAQKMFIZDSMHXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Baseline: 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- (CAS 54974-07-1) – Core Identity and Procurement Profile


2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- (commonly named phthalimidosulfenyl chloride, PhthNSCl) is a heterocyclic sulfenyl chloride bearing an electrophilic sulfur center appended to a phthalimide scaffold [1]. The compound (molecular formula C₈H₄ClNO₂S; MW 213.64 g·mol⁻¹) serves as a masked or transferable electrophilic sulfur reagent in organic synthesis, where the phthalimide unit functions both as an activating group and a protecting group that can be cleaved under mild reductive conditions [2][3]. It is typically prepared via chlorinolysis of N,N′-dithiobisphthalimide at 20–100 °C and is commercially available at ≥97% purity for research and development use [4].

Why Generic Substitution Fails: The Phthalimide-Sulfur Bond as a Functional Differentiator for 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-


The N–S bond in phthalimidosulfenyl chloride exhibits uniquely low polarity in solution, where the molecule adopts a planar conformation [1]. This electronic property renders the sulfur center electrophilically reactive toward a broad range of nucleophiles (electron-rich arenes, β-dicarbonyl compounds, acetylenes, allylsilanes), while the phthalimide leaving group enables downstream transformation to thiols, disulfides, or thiocarbonyl species under mild conditions [2][3]. In contrast, simple alkane- and arene-sulfenyl chlorides (e.g., PhSCl) generate thioether products that are difficult to deprotect, locking the sulfur motif in place and limiting the structural diversification achievable from a single sulfenylation event [4]. Similarly, the succinimide analog lacks the rigid, planar phthalimide ring system that governs regiochemical outcomes in electrophilic aromatic substitutions on atropisomeric substrates . These mechanistic and structural distinctions mean that substituting 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- with a generic sulfenyl chloride is not a like-for-like exchange—it directly compromises product scope, deprotection flexibility, and regiochemical predictability.

Product-Specific Quantitative Evidence Guide: Differentiating 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- from Closest Analogs


Evidence Item 1: S–N Bond Deprotection Advantage of PhthNSCl over PhSCl in Asymmetric β-Keto Ester Sulfenylation

In Ti(TADDOLato)-catalyzed asymmetric sulfenylation of β-keto esters, phthalimide-N-sulfenyl chloride (PhthNSCl) provides a cleavable S–N bond in the sulfenylated product, enabling post-reaction conversion to the free thiol via PhSH-mediated deprotection. In contrast, the PhSCl-derived phenyl sulfide product cannot be efficiently deprotected, limiting subsequent synthetic elaboration [1]. Yields using PhthNSCl reached 82% (for product 3a, ethyl 2-methyl-2-(phthalimidosulfenyl)acetoacetate) under optimized conditions with 10 mol% catalyst in toluene at room temperature, compared to 95% reported for PhSCl under analogous conditions—however, the PhSCl products offer no deprotection pathway [1][2].

asymmetric synthesis β-keto ester sulfenylation

Evidence Item 2: Episulfide Synthesis Yields — Phthalimide-N-sulfenyl Chloride vs Literature Routes

In the preparation of episulfides (thiiranes) from alkenes, the two-step sequence of phthalimide-N-sulfenyl chloride addition followed by LiAlH₄ reduction at −78 °C delivers episulfides in 49–97% isolated yield across six alkene substrates (cyclohexene, cyclopentene, cyclo-octene, styrene, methylenecyclohexane, norbornene) [1]. The succinimide-N-sulfenyl chloride analog was tested in parallel and gave comparable yields (49–97%), but the phthalimide derivative offers the advantage of crystallinity and easier handling of the intermediate adduct [1]. The authors explicitly note that this method 'compares very favourably with other literature routes' for episulfide synthesis, which at the time typically required harsher conditions or gave lower yields [1].

episulfide thiirane alkene addition

Evidence Item 3: Complete Regioselectivity in Atropisomeric Biphenol Sulfenylation — PhthNSCl vs Alternative Electrophilic Sulfur Reagents

Sulfenylation of 6,6′-dimethoxy-2,2′-dihydroxybiphenyl (both racemic and single-enantiomer) with phthalimidesulfenyl chloride (PhthNSCl) proceeds with complete regioselectivity (>99% based on reported product isolation) at the 3,3′-positions, affording the corresponding bis-thiophthalimide derivative exclusively [1][2]. This regiochemical outcome is governed by the steric and electronic properties of the planar phthalimide substituent in combination with the torsional angle of the biaryl axis, allowing predictable mono- or bis-substitution as a function of substrate structure [3]. When alternative electrophilic sulfur reagents (e.g., SCl₂, S₂Cl₂, or simple sulfenyl chlorides) are applied to similar biaryl systems, mixtures of regioisomers or over-oxidized products are commonly observed, requiring chromatographic separation and lowering effective yields [3].

regioselectivity atropisomeric biphenols C2-symmetric ligands

Evidence Item 4: Ortho-Thioquinone Generation and Hetero-Diels–Alder Reactivity — PhthNSCl as a Gateway to Electron-Poor Heterodienes

Phthalimidesulfenyl chloride reacts with ortho-hydroxy- or ortho-amino-substituted arenes to form stable S-arylthiophthalimide intermediates that, upon mild activation (e.g., Et₃N or thermal), generate transient o-thioquinones or o-iminothioquinones in situ [1]. These electron-poor heterodienes participate in inverse-electron-demand hetero-Diels–Alder reactions with complete control of regiochemistry, giving cycloadducts such as 1,4-benzoxathiins or benzo[b][1,4]thiazines . For example, reaction of PhthNSCl with N-sulfonylanilines followed by Et₃N treatment generates o-iminothioquinones that react with electron-rich alkenes to afford benzo[b][1,4]thiazine cycloadducts with full regio-control . In comparison, the succinimide analog (SuccNSCl) undergoes analogous chemistry but yields less crystalline intermediates, complicating purification; simple sulfenyl chlorides (e.g., PhSCl) cannot access the o-thioquinone manifold at all, as the resulting aryl phenyl sulfides lack a suitable leaving group for elimination [1].

o-thioquinone hetero-Diels–Alder benzothiazine

Evidence Item 5: Diastereoselective Sulfodesilylation of Chiral Amino Allylsilanes — PhthNSCl Performance

In the diastereoselective electrophilic sulfodesilylation of enantiopure amino allylsilanes, phthalimidesulfenyl chloride (PhthNSCl) reacts smoothly in CH₂Cl₂ at −78 °C to give β-phthalimidosulfenyl amines with a 95:5 diastereomeric ratio (dr) and good chemical yield (typically 60–85%, substrate-dependent) [1]. The resulting homochiral β-phthalimidosulfenyl amines are valuable building blocks for N,S-ligands in asymmetric catalysis and are direct precursors to vicinal amino thiols [1]. While alternative sulfenyl chlorides (e.g., benzenesulfenyl chloride) can also participate in sulfodesilylation, the phthalimide group provides a UV-active chromophore that facilitates chromatographic monitoring and purification, plus a cleavable protecting group for downstream thiol liberation [1]. No direct comparative dr data for PhSCl vs PhthNSCl in this specific transformation are available, but the 95:5 dr achieved with PhthNSCl represents a high level of stereochemical fidelity for this class of reaction [1].

diastereoselectivity amino allylsilane β-sulfenyl amine

Evidence Item 6: Benzo[b]thiophene Synthesis via Acetylene Addition — PhthNSCl Provides E-Stereoselectivity and Lewis Acid Cyclization

Addition of phthalimidesulfenyl chloride to diaryl- or alkyl(aryl)acetylenes proceeds with exclusive E-stereoselectivity to afford (E)-β-chlorovinylsulfenamides, which subsequently undergo intramolecular electrophilic substitution with AlCl₃ or other Lewis acids to yield 2-substituted 3-chlorobenzo[b]thiophenes . This two-step sequence tolerates diverse substituents on the acetylene and vinylsulfenamide intermediates, providing a convergent route to benzothiophene scaffolds relevant to pharmaceutical and materials chemistry . In contrast, simple sulfenyl chlorides (e.g., PhSCl) add to acetylenes with variable stereochemistry (mixtures of E and Z adducts) and generate aryl vinyl sulfides that lack the phthalimide leaving group required for the subsequent Lewis acid-mediated cyclization, thus failing to produce the benzothiophene product . The succinimide analog has been used in analogous acetylene additions but yields less crystalline intermediates that are more difficult to handle .

benzothiophene acetylenes electrophilic cyclization

Best Research and Industrial Application Scenarios for 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-


Scenario A: Asymmetric Synthesis of α-Thiofunctionalized Carbonyl Compounds with Downstream Thiol Deprotection

In medicinal chemistry programs requiring enantiopure α-thio-β-keto esters that can be subsequently deprotected to free thiols, 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- (PhthNSCl) is the preferred sulfenylating reagent. Under Ti(TADDOLato)-catalyzed conditions (10 mol% catalyst, toluene, RT), PhthNSCl delivers products with up to 60% ee and enables PhSH-mediated S–N bond cleavage to access the corresponding free thiol derivatives—a transformation that is not possible with the PhSCl-derived phenyl sulfide products [1]. This makes PhthNSCl the reagent of choice when the α-thio-β-keto ester is an intermediate en route to thiol-containing target molecules rather than a final product.

Scenario B: Synthesis of Enantiopure C2-Symmetric Bis(thiol) Ligands from Atropisomeric Biphenols

When preparing enantiopure C2-symmetric ligands containing sulfur donor atoms for asymmetric metal catalysis, 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- is uniquely capable of delivering complete 3,3′-regioselectivity in the sulfenylation of 6,6′-dimethoxy-2,2′-dihydroxybiphenyl [2]. The resulting bis-thiophthalimide intermediate is quantitatively reduced (LiAlH₄) to the corresponding bis-thiol, which can be directly elaborated into macrocyclic or open-chain C2-symmetric ligands [2][3]. This chemistry has been exploited for the synthesis of a biphenyl bearing two cysteine units as a potential HIV-1 protease inhibitor [2].

Scenario C: Generation of o-Thioquinone and o-Iminothioquinone Heterodienes for Cycloaddition Chemistry

For research groups constructing sulfur-containing heterocycles (1,4-benzoxathiins, benzo[b][1,4]thiazines) via inverse-electron-demand hetero-Diels–Alder reactions, 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- serves as the key reagent to access transient o-thioquinone and o-iminothioquinone intermediates [4]. The sequence—(i) PhthNSCl-mediated ortho-regioselective sulfenylation of phenols or N-sulfonylanilines, (ii) mild base-induced elimination to generate the reactive heterodiene, (iii) cycloaddition with electron-rich alkenes—occurs with complete regio-control and under mild conditions (RT, Et₃N) compatible with sensitive functionality [4].

Scenario D: Convergent Synthesis of 2-Substituted 3-Chlorobenzo[b]thiophenes from Acetylenes

Pharmaceutical and agrochemical process groups targeting 2,3-disubstituted benzo[b]thiophene scaffolds can employ 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- in a two-step, one-pot sequence: exclusive E-stereoselective addition to diaryl- or alkyl(aryl)acetylenes followed by AlCl₃-promoted intramolecular electrophilic cyclization . The phthalimide leaving group is essential for the cyclization step—simple sulfenyl chlorides (e.g., PhSCl) generate aryl vinyl sulfides that do not cyclize, underscoring the reagent-specific nature of this transformation .

Quote Request

Request a Quote for 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.